Z-Glu(ome)-osu

Übersicht

Beschreibung

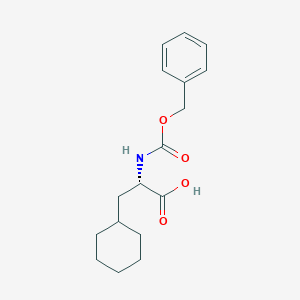

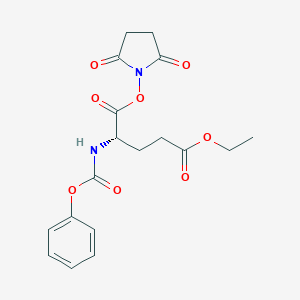

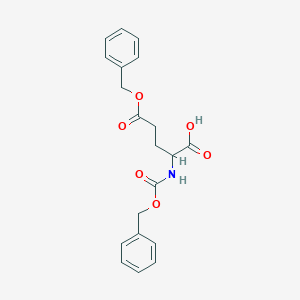

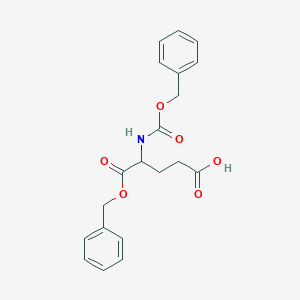

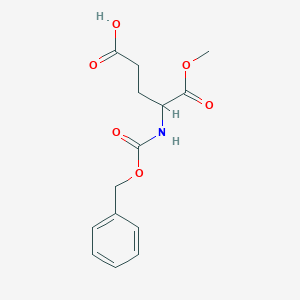

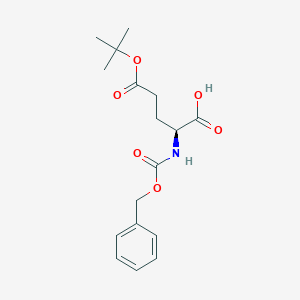

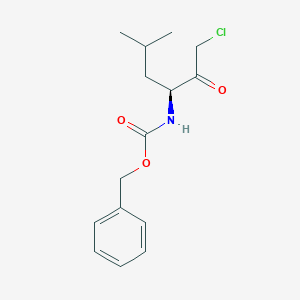

Z-Glu(ome)-osu, also known as N-Carbobenzyloxy-L-glutamic acid alpha-methyl ester or Cbz-Glu-OMe, is a chemical compound with the molecular formula C18H20N2O8 . It is related to Z-Glu-Tyr and Ac-Phe-Tyr, which have been used in early studies on the specificity and mechanism of pepsin action .

Molecular Structure Analysis

The molecular structure of Z-Glu(ome)-osu is characterized by a molecular weight of 295.3 g/mol and a molecular formula of C14H17NO6 . The compound contains a total of 49 bonds, including 29 non-H bonds, 11 multiple bonds, 11 rotatable bonds, 5 double bonds, and 6 aromatic bonds .Physical And Chemical Properties Analysis

Z-Glu(ome)-osu has a molecular weight of 295.29 g/mol . It is a powder in form and has a molecular formula of C14H17NO6 . The compound has a computed XLogP3-AA value of 1.2, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen

- Enzymatic Esterification and Transesterification

- Application : “Z-Glu(ome)-osu” is used in enzymatic esterification and transesterification reactions . These reactions are carried out in water miscible organic solvents using a new glutamic acid specific endopeptidase, isolated from Bacillus licheniformis .

- Method : The coupling between “Z-Glu-ome-osu” and H-Val-NH2 is performed in 60% MeOH/Bicine buffer . The side-formation of Z-Glu-OMe intermediate is observed . Up to 60% MeOH, the enzyme remains active and this medium has been used in a kinetically controlled esterification of N-blocked dipeptide Z-Ala-Glu-OH .

- Results : Within 15 min at pH 8.5, the fraction of esterification reaches 0.7 . After this time, the product Z-Ala-Glu-OMe is back-hydrolysed .

Safety And Hazards

Safety data sheets indicate that exposure to Z-Glu(ome)-osu should be avoided. Contact with skin and eyes should be avoided, and the compound should not be inhaled. Personal protective equipment, including chemical impermeable gloves, should be worn when handling the compound. In case of accidental exposure, appropriate first aid measures should be taken .

Eigenschaften

IUPAC Name |

1-O-(2,5-dioxopyrrolidin-1-yl) 5-O-methyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O8/c1-26-16(23)10-7-13(17(24)28-20-14(21)8-9-15(20)22)19-18(25)27-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,19,25)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXKKWKDZNDBAG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Glu(ome)-osu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride](/img/structure/B554411.png)